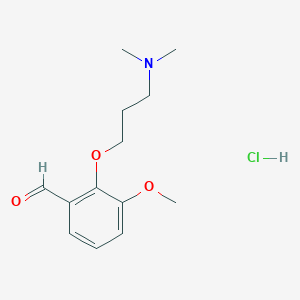
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with key intermediate steps. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was achieved in approximately 20% overall yield from 2,4-dihydroxybenzaldehyde, involving chromenylation and demethoxycarbonylation-alkylation reactions . Although the target compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride has been determined using various spectroscopic techniques and X-ray analysis . For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated, which shares the methoxybenzaldehyde moiety with the compound of interest . These techniques could be applied to determine the precise structure of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride. However, the reactivity of the methoxybenzaldehyde group, as seen in the synthesis of related compounds, suggests that the compound could undergo similar reactions, such as nucleophilic addition or condensation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride are not directly reported, the properties of structurally related compounds have been characterized. For example, spectroscopic studies provide information on the electronic and structural aspects, which can be correlated with physical properties like solubility and melting point . The presence of functional groups such as methoxy and dimethylamino in the compound suggests it would exhibit polar characteristics and potentially form hydrochloride salts, affecting its solubility in various solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride and related compounds have demonstrated notable versatility in synthesis and chemical reactivity. Makhseed, Hassaneen, and Elnagdi (2007) investigated the coupling reaction of related compounds with arenediazonium chlorides, leading to a variety of products like oximes and triazole carbonitriles. These products can be further utilized for the synthesis of pyrazoles and arylazolopyrimidines, showcasing a wide range of potential applications in chemical synthesis (Makhseed, Hassaneen, & Elnagdi, 2007).
Crystal Structures and Hydrogen-Bonding Patterns
The compound's derivatives, particularly methoxybenzaldehyde oxime derivatives, have been studied for their crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) analyzed four such derivatives, revealing diverse arrangements and intermolecular hydrogen bonds. These findings not only provide insight into the structural characteristics of these compounds but also hint at their potential utility in materials science and crystal engineering (Gomes et al., 2018).
Synthesis of Hydrazone Compounds and Antibacterial Activities
He and Xue (2021) synthesized hydrazone compounds derived from the condensation reactions of related compounds, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities. The study highlighted one compound in particular as an effective antibacterial material, indicating the potential of these compounds in developing new antibacterial agents (He & Xue, 2021).
Catalytic Applications
The derivatives of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride have also found applications as catalysts. Hazra et al. (2015) discussed how certain Schiff base copper(II) complexes, synthesized from related compounds, served as efficient and selective catalysts in alcohol oxidation. These findings emphasize the potential of these compounds in catalysis and organic synthesis (Hazra et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFJBNXPHIOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














